molecular formula C39H56N8O10S2 B12374642 Alexa fluor 488 azide (ditriethylamine)

Alexa fluor 488 azide (ditriethylamine)

Cat. No.: B12374642
M. Wt: 861.0 g/mol
InChI Key: NPCYETAXNCBAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alexa fluor 488 azide (ditriethylamine) is synthesized through a series of chemical reactions involving the introduction of azide groups to the Alexa fluor 488 dye. The process typically involves the following steps:

    Activation of Alexa fluor 488 dye: The dye is activated by reacting it with a suitable reagent to introduce reactive groups.

    Azidation: The activated dye is then reacted with sodium azide or another azide source under controlled conditions to introduce the azide group.

    Purification: The resulting product is purified using chromatographic techniques to obtain the pure Alexa fluor 488 azide (ditriethylamine).

Industrial Production Methods

In industrial settings, the production of Alexa fluor 488 azide (ditriethylamine) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the dye are synthesized using automated reactors and controlled reaction conditions.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Alexa fluor 488 azide (ditriethylamine) primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

    Reagents: Terminal alkynes, copper(I) catalysts, and reducing agents.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

The major product of the CuAAC reaction involving Alexa fluor 488 azide (ditriethylamine) is a triazole-linked conjugate, which retains the fluorescent properties of the dye and can be used for various labeling applications .

Scientific Research Applications

Alexa fluor 488 azide (ditriethylamine) has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Alexa fluor 488 azide (ditriethylamine) involves its ability to undergo click chemistry reactions with terminal alkynes. This reaction forms a stable triazole linkage, allowing the dye to be conjugated to various biomolecules. The fluorescent properties of the dye enable the visualization and tracking of these conjugates in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Alexa fluor 488 alkyne: Similar in structure but contains an alkyne group instead of an azide group.

    Alexa fluor 555 azide: Another fluorescent dye with similar applications but emits red fluorescence.

    Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with different chemical properties.

Uniqueness

Alexa fluor 488 azide (ditriethylamine) is unique due to its high photostability, brightness, and compatibility with click chemistry. These properties make it superior for long-term imaging and labeling applications compared to other fluorescent dyes .

Properties

Molecular Formula

C39H56N8O10S2

Molecular Weight

861.0 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C27H26N6O10S2.2C6H15N/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30;2*1-4-7(5-2)6-3/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3

InChI Key

NPCYETAXNCBAJM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O

Origin of Product

United States

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